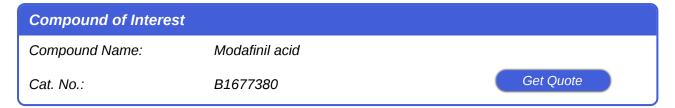


Modafinil acid (CRL-40467) discovery and history

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An In-Depth Technical Guide to Modafinil Acid (CRL-40467): Discovery and History

Introduction

Modafinil (2-[(diphenylmethyl)sulfinyl]acetamide) is a widely recognized wakefulness-promoting agent, utilized clinically for conditions such as narcolepsy, shift work sleep disorder, and obstructive sleep apnea.[1][2] The pharmacological and metabolic fate of Modafinil is of critical importance for understanding its complete clinical profile. Upon administration, Modafinil is extensively metabolized in the liver, with approximately 90% of the dose being converted into metabolites.[3][4] The two major circulating metabolites are **Modafinil acid** (CRL-40467) and Modafinil sulfone (CRL-41056).[2][4]

This technical guide focuses on the primary metabolite, **Modafinil acid** (CRL-40467). It delves into the historical context of its discovery, stemming from the development of its parent compounds, and provides a detailed overview of its chemical properties, metabolic formation, and pharmacokinetic profile. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this key, albeit inactive, metabolite.

Discovery and History

The story of **Modafinil acid** is intrinsically linked to the development of a series of benzhydryl sulfinyl compounds by the French pharmaceutical company, Lafon Laboratories, in the 1970s. [1][5]



- 1974: The Precursor, Adrafinil: Chemists at Lafon Laboratories first synthesized Adrafinil, a new molecule that demonstrated a significant, dose-dependent increase in motor activity in mice without the typical side effects of sympathomimetic stimulants.[6][7][8]
- 1976: Identification of Modafinil: During pharmacokinetic studies of Adrafinil, its primary active metabolite, Modafinil, was identified.[5][7] Modafinil was found to have a similar pharmacological effect to its parent drug but with greater potency and utility.[1]
- Late 1970s Early 1980s: Pioneering Clinical Research: The neurophysiologist Michel
 Jouvet began prescribing Adrafinil to narcoleptic patients as early as 1977, though with
 inconsistent results.[6][8] By 1983, Jouvet and his colleague Bastuji started administering
 Modafinil directly to patients with narcolepsy and idiopathic hypersomnia, observing a
 significant reduction in excessive daytime sleepiness.[6][7]
- Path to Market: Despite initial reluctance from Lafon Laboratories to develop the molecule,
 Jouvet's persistence led to the initiation of full-scale clinical trials.[6][8] The excellent results
 from these trials culminated in the use of Modafinil by the French army during the Gulf War in
 early 1991 to maintain alertness.[6][8]
- Regulatory Approval: Modafinil was officially registered for the treatment of narcolepsy in
 France in 1992 and became commercially available in 1994 under the brand name Modiodal.
 [1][6][8] It later received FDA approval in the United States in 1998, where it was marketed
 as Provigil by Cephalon Inc., a company that leased the rights from Lafon before acquiring it
 in 2001.[1][5][9]

Throughout this journey, the characterization of Modafinil's metabolic pathways led to the identification and study of its major metabolite, **Modafinil acid** (CRL-40467). It was determined that this compound is a product of the primary elimination pathway for Modafinil but does not contribute to the wakefulness-promoting effects of the parent drug.[4][10][11]

Data Presentation: Chemical and Pharmacokinetic Properties

Modafinil acid is the product of hydrolytic deamidation of the parent drug.[4] Its physical and pharmacokinetic properties are distinct from Modafinil, primarily characterized by increased polarity and more rapid clearance.[10][12]



Table 1: Chemical and Physical Properties of Modafinil

Acid (CRL-40467)

Property	Value	Reference
IUPAC Name	2-(benzhydrylsulfinyl)acetic acid	[13][14]
Other Names	Modafinilic acid; Modafinil carboxylate; CRL-40467	[10][13]
CAS Number	63547-24-0	[10][13]
Chemical Formula	C15H14O3S	[10][14]
Molar Mass	274.33 g⋅mol ⁻¹	[10][14]

Table 2: Comparative Pharmacokinetic Parameters of

Modafinil and Modafinil Acid

Parameter	Modafinil	Modafinil Acid (CRL-40467)	Reference
Formation	N/A (Parent Drug)	Primary metabolite via amide hydrolysis	[4][10]
% of Parent Drug Converted	N/A	30 - 60%	[10]
Pharmacological Activity	Wakefulness- promoting	Inactive	[4][10][11]
Elimination Half-Life (t½)	~12 - 15 hours	~7 hours	[3][10]
Apparent Clearance (CL)	~3.51 L/h	~4.94 L/h	[12]
Apparent Volume of Distribution (Vd)	N/A	~2.73 L	[12][15]



Experimental Protocols

The characterization of Modafinil and its metabolites involves specific synthetic and analytical methodologies.

Protocol: Synthesis of Modafinil

The most common synthesis of Modafinil serves as the precursor step to the in vivo generation of **Modafinil acid**. A representative method is the oxidation of 2-(benzhydrylthio)acetamide.

- Reaction Setup: Place 14.39 g (0.056 mol) of 2-(benzhydrylthio)acetamide into a suitable reaction flask.[16]
- Solvent and Reagent Addition: Add 60 mL of acetic acid and 5.6 mL of 30-33% hydrogen peroxide (H₂O₂).[16][17]
- Incubation: Heat the mixture to 40-45°C and stir for approximately 4 hours, or leave overnight at 40°C.[16]
- Quenching: (Optional) Add a solution of sodium metabisulfite in water to quench any unreacted H₂O₂.[16]
- Crystallization: Add approximately 200 mL of water to the reaction mixture to induce crystallization of Modafinil.[16]
- Purification: Cool the suspension, filter the crude product, wash with water, and recrystallize from a suitable solvent such as methanol to obtain pure Modafinil.[16]

Protocol: In Vitro Metabolism Analysis

This protocol describes a generalized method to study the formation of Modafinil metabolites using human liver microsomes (HLM) or hepatocytes.

- Incubation Preparation: Prepare an incubation mixture in microcentrifuge tubes containing phosphate buffer (pH 7.4), HLM (e.g., 0.5 mg/mL protein), and Modafinil (e.g., 1 μM).
- Initiation of Reaction: Pre-warm the mixture to 37°C. To study CYP450-mediated metabolism (formation of Modafinil sulfone), initiate the reaction by adding an NADPH-generating



system. For hydrolytic pathways (formation of Modafinil acid), NADPH is not required.[4]

- Incubation: Incubate the tubes at 37°C in a shaking water bath. Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
- Reaction Termination: Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound).[4]
- Sample Processing: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate proteins.
- Analysis: Transfer the supernatant to HPLC vials for analysis by LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) to quantify the disappearance of Modafinil and the formation of Modafinil acid and Modafinil sulfone.[4]

Protocol: Population Pharmacokinetic (PopPK) Study Design

This protocol is based on the methodology used to characterize the pharmacokinetics of **Modafinil acid** in human subjects.[12][15]

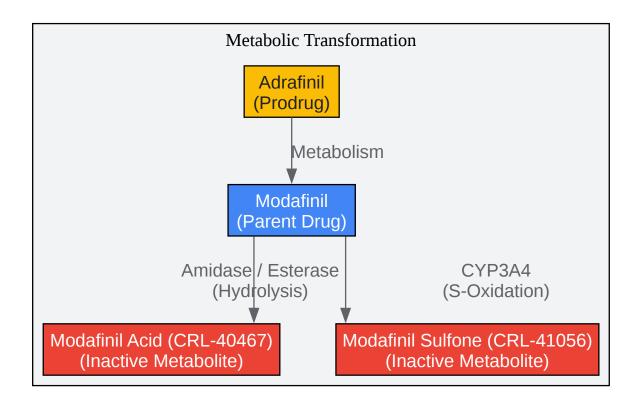
- Study Design: Conduct a multi-center, open-label, single-dose clinical trial.[15]
- Subject Recruitment: Enroll healthy adult volunteers. In the reference study, subjects were recruited from 5 different ethnic groups to assess potential population differences.[12][15]
- Dosing: Administer a single oral dose of 200 mg Modafinil to each subject.[15]
- Blood Sampling: Collect serial blood samples for pharmacokinetic evaluation at specific time points before and after administration (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).[12][15]
- Bioanalysis: Process blood samples to plasma and analyze the concentrations of Modafinil and Modafinil acid using a validated bioanalytical method, typically LC-MS/MS.



- Pharmacokinetic Modeling: Utilize specialized software (e.g., NONMEM) for systematic population pharmacokinetic modeling.[12][15] Describe the concentration-time profile of Modafinil acid using a compartmental model (e.g., a one-compartment model).[15]
- Covariate Analysis: Evaluate the influence of demographic and physiological variables (e.g., ethnicity, body weight, gender) on the pharmacokinetic parameters (such as clearance and volume of distribution).[15]

Visualizations: Pathways and Workflows Metabolic Pathway of Modafinil

The metabolic conversion of Modafinil primarily occurs via two pathways: amide hydrolysis leading to the inactive **Modafinil acid**, and S-oxidation by CYP3A4 leading to the inactive Modafinil sulfone.



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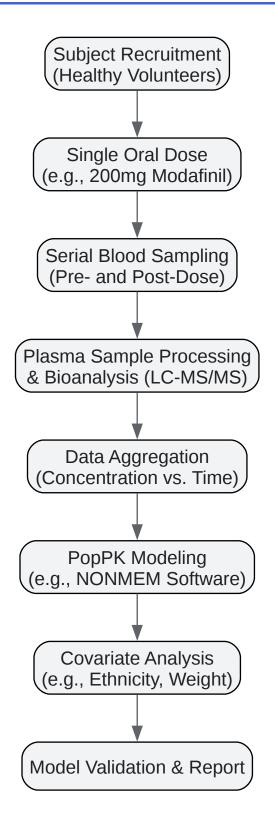
Fig. 1: Metabolic pathway of Modafinil.



Workflow for a Population Pharmacokinetic (PopPK) Study

This diagram illustrates the sequential steps involved in conducting a PopPK study to characterize a metabolite like **Modafinil acid**.





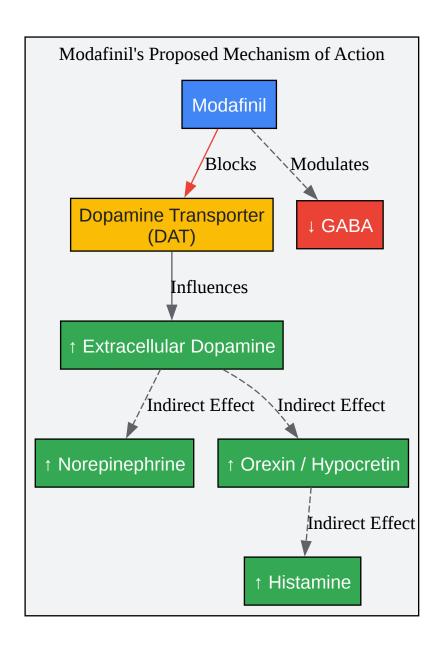
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Fig. 2: Workflow for a PopPK study.



Conceptual Signaling Pathways of Modafinil (Parent Drug)

While **Modafinil acid** is inactive, understanding the mechanism of the parent drug is crucial. Modafinil's primary mechanism is believed to be the blockade of the Dopamine Transporter (DAT), which indirectly influences several neurotransmitter systems.



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Fig. 3: Signaling pathways of Modafinil.



Conclusion

Modafinil acid (CRL-40467) is the principal metabolite of the wakefulness-promoting agent Modafinil. Its discovery is a direct result of the pioneering pharmaceutical research at Lafon Laboratories in the 1970s and 1980s, which began with the synthesis of Adrafinil and led to the clinical development of Modafinil. Formed via amide hydrolysis, Modafinil acid is pharmacologically inactive and does not contribute to the therapeutic effects of its parent compound. However, its characterization is fundamental to a complete understanding of Modafinil's disposition. With a higher clearance and shorter half-life than Modafinil, its rapid formation and excretion represent the primary route of elimination for the drug. The detailed study of its pharmacokinetics continues to be an important aspect of drug development, ensuring a comprehensive safety and efficacy profile for Modafinil and related compounds.

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